(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Medicinal chemistry Conformational analysis Kinase inhibitor design

(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1802516-87-5) is a chiral pyrrolidine-aminopyridine hybrid featuring a tert-butyl carbamate (Boc) protecting group and a methyleneoxy linker between the pyrrolidine core and the 5-aminopyridine moiety. With a molecular formula of C₁₅H₂₃N₃O₃ and a molecular weight of 293.36 g/mol , this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly inhibitors targeting the polycomb repressive complex 2 (PRC2) via embryonic ectoderm development (EED) protein binding.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
Cat. No. B8165633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N
InChIInChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3/t11-/m0/s1
InChIKeyQDWFKERZLCYQTB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: Chiral Building Block for Epigenetic and Metabolic Drug Discovery


(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1802516-87-5) is a chiral pyrrolidine-aminopyridine hybrid featuring a tert-butyl carbamate (Boc) protecting group and a methyleneoxy linker between the pyrrolidine core and the 5-aminopyridine moiety [1]. With a molecular formula of C₁₅H₂₃N₃O₃ and a molecular weight of 293.36 g/mol , this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly inhibitors targeting the polycomb repressive complex 2 (PRC2) via embryonic ectoderm development (EED) protein binding [2].

Why (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Common Analogs


Superficially similar pyrrolidine-aminopyridine building blocks differ in three critical structural features that profoundly impact their utility in medicinal chemistry: (1) the presence of a methyleneoxy (-CH₂-O-) linker versus a direct C-O or C-C bond; (2) the (S)-absolute stereochemistry at the pyrrolidine 3-position; and (3) the tert-butyl carbamate (Boc) protecting group. The methyleneoxy linker introduces an additional rotatable bond, altering the spatial orientation and conformational flexibility of the aminopyridine pharmacophore compared to its direct-linked analogs . This can translate to differences in target binding affinity and selectivity in downstream bioactive compounds [1]. Furthermore, the (S)-enantiomer is required for chirality-specific interactions; the (R)-enantiomer (CAS not assigned in public domain but commercially available) would produce a different spatial arrangement of the aminopyridine moiety, potentially leading to loss of activity or altered pharmacological profiles .

Quantitative Differentiation of (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Against Closest Analogs


Methyleneoxy Linker Structural Differentiation from Direct-Oxy Analog

The target compound incorporates a -CH₂-O- (methyleneoxy) linker between the pyrrolidine C3 and the 5-aminopyridin-2-yl group, contrasting with the direct -O- (oxy) linker found in (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1) . This additional methylene group increases the molecular weight from 279.33 g/mol to 293.36 g/mol and adds one rotatable bond, extending the aminopyridine moiety approximately 1.5 Å further from the pyrrolidine core . In structure-activity relationship (SAR) studies of amino pyrrolidines targeting EED, linker length and composition critically influenced binding potency, with variations of a single atom altering IC₅₀ values by >10-fold in some analogs [1].

Medicinal chemistry Conformational analysis Kinase inhibitor design

Enantiomeric Purity Requirements for PRC2/EED Inhibitor Applications

The (S)-absolute configuration at the pyrrolidine 3-position is critical for biological activity in the EED inhibitor series. In the co-crystal structure of EED with a related pyrrolidine inhibitor (PDB: 5U6D), the (3S,4R) stereochemistry positions the aryl substituent into a hydrophobic pocket, while the (3R) enantiomer would project this group into solvent, reducing binding affinity [1]. The target compound is supplied as the single (S)-enantiomer with reported purity of 95-98% by suppliers . The (R)-enantiomer (available from some suppliers) would be expected to show significantly reduced or absent binding to EED based on SAR trends, though direct comparative IC₅₀ data for this specific chemotype are not publicly available [1].

Epigenetics Enantioselective synthesis PRC2 complex inhibition

Boc Protection Strategy Distinguishes from Free Amine Analogs

The tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen serves as a protecting group that is orthogonal to the free 5-amino group on the pyridine ring. This orthogonality is not present in analogs lacking the Boc group (e.g., unprotected pyrrolidine derivatives). The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the pyridyl amine intact, enabling sequential functionalization strategies [1]. The predicted pKa of the aminopyridine moiety is 4.90 (±0.22), indicating that the pyridyl amine remains predominantly deprotonated and nucleophilic under the acidic Boc-deprotection conditions (pH <2), minimizing undesired side reactions .

Protecting group strategy Synthetic intermediate Amine functionalization

Patent-Restricted IP Status as a Procurement Differentiator

According to ChemicalBook, the sale of this compound is subject to patent restrictions, with the patent holder yet to release licensing information . This suggests the compound is covered by one or more active composition-of-matter or method-of-use patents. Indirect evidence links this scaffold to DGAT2 (diacylglycerol acyltransferase 2) inhibitor programs [1] and EED-targeted PRC2 inhibitors [2]. In contrast, the direct-oxy analog (CAS 1141488-38-1) and the direct C-C linked analog (CAS 1402672-53-0) do not carry explicit patent restriction warnings on major supplier platforms, indicating a potentially different freedom-to-operate landscape .

Patent-protected intermediate Intellectual property DGAT2 inhibitor synthesis

Optimal Deployment Scenarios for (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate in Drug Discovery


Synthesis of PRC2/EED Protein-Protein Interaction Inhibitors

This compound serves as a chiral intermediate for constructing EED-binding pyrrolidine inhibitors of the PRC2 complex. Following Boc deprotection, the free pyrrolidine nitrogen can be alkylated or acylated to introduce substituents that occupy the EED hydrophobic pocket, while the aminopyridine group engages in hydrogen bonding with key residues [1]. The methyleneoxy linker positions the aminopyridine at a distance that, based on SAR trends from Curtin et al. (2017), may be optimal for engaging the EED H3K27me3 binding cleft in certain sub-series [1].

DGAT2 Inhibitor Lead Optimization Programs

The compound has been identified as a key intermediate in patent literature related to DGAT2 inhibition for metabolic diseases, including non-alcoholic steatohepatitis (NASH) [2]. The Boc-protected pyrrolidine scaffold allows iterative derivatization to optimize DGAT2 potency, selectivity over DGAT1, and metabolic stability. The methyleneoxy linker may confer distinct PK properties compared to direct-linked analogs by altering molecular flexibility and lipophilicity.

Fragment-Based Ligand Design and Structural Biology

The compound's structural features—chiral pyrrolidine core, flexible methyleneoxy linker, and free aminopyridine—make it suitable as a fragment for structure-based drug design. The aminopyridine group can be directly coupled via amide bond formation or reductive amination to generate focused libraries. BindingDB links this chemotype to multiple PDB entries, indicating its utility in co-crystallization studies [3]. The predicted pKa of 4.90 ensures the aminopyridine remains uncharged at physiological pH, potentially improving membrane permeability relative to more basic analogs.

Patent-Protected Preclinical Candidate Synthesis

Due to its patent-restricted status , this compound is appropriate for organizations that have secured or are pursuing licensing agreements with the patent holder. The restriction serves as a de facto indicator of the scaffold's value in competitive therapeutic programs, suggesting that the methyleneoxy-linked architecture may represent a non-obvious structural innovation over the simpler direct-oxy and direct C-C linked analogs that remain freely available.

Quote Request

Request a Quote for (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.